1-(4-Bromophenyl)-3-methylimidazolidin-2-one
Description
1-(4-Bromophenyl)-3-methylimidazolidin-2-one (C₁₀H₁₁BrN₂O, MW 254.01 Da) is a substituted imidazolidinone featuring a bromophenyl group at the 1-position and a methyl group at the 3-position of the heterocyclic ring. This compound is structurally characterized by its five-membered ring containing two nitrogen atoms and a ketone group, with the bromine atom on the phenyl ring contributing to its electronic and steric properties. The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWRKYKQGNNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530080-95-6 | |
| Record name | 1-(4-bromophenyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylimidazolidin-2-one typically involves the reaction of 4-bromoaniline with methyl isocyanate under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the imidazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazolidinone ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different imidazolidinone derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylimidazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Impact :
- Bromine vs. Amino Groups: The bromophenyl group enhances electrophilicity and participation in Suzuki-Miyaura couplings, whereas the amino group facilitates hydrogen bonding and solubility .
- Methyl vs. Ethyl Groups : Methyl substitution provides moderate steric bulk, while ethyl increases hydrophobicity, affecting pharmacokinetic profiles .
Industrial vs. Academic Relevance
- Patents vs. In contrast, analogs like 1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one are studied academically for fluorescent properties and metal coordination .
Biological Activity
1-(4-Bromophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound with a molecular formula of C₉H₉BrN₂O and a molecular weight of 241.08 g/mol. Its structure features a five-membered imidazolidine ring, which is substituted with a bromophenyl group and a methyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves thermolytic conditions where a precursor undergoes thermal decomposition. This method has been reported to yield the target compound effectively, highlighting its synthetic viability for further biological studies.
Biological Activities
This compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that similar compounds have shown significant antibacterial properties, potentially through interactions with oxidoreductase enzymes, which play crucial roles in cellular metabolism and oxidative stress pathways.
- Antifungal Activity : The compound's structural features may also contribute to antifungal effects, making it a candidate for further exploration in treating fungal infections.
- Antineoplastic Properties : Some derivatives of imidazolidinones have demonstrated moderate antineoplastic activity against cancer cell lines, indicating that this compound could be investigated for its potential in cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, particularly oxidoreductases, leading to alterations in metabolic pathways related to oxidative stress.
- Molecular Docking Studies : Computational studies, including molecular docking simulations, have predicted that the compound can form stable complexes with target proteins, enhancing our understanding of its mechanism of action and potential binding affinities.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidinone derivatives, providing insights into the potential applications of this compound:
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, certain imidazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be similarly effective .
- Antimicrobial Studies : A study highlighted the antimicrobial properties of structurally similar compounds, which demonstrated efficacy against both Gram-positive and Gram-negative bacteria. These findings support the potential use of this compound as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural similarities and differences between this compound and other related compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1-(3-Bromophenyl)imidazolidin-2-one | 0.98 | Similar imidazolidinone structure |
| 3-(4-Bromophenyl)-1,1-diethylurea | 0.88 | Contains urea functionality |
| 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | 0.87 | Amino substitution instead of bromo |
| 1-(3-Aminophenyl)imidazolidin-2-one | 0.85 | Variation in the position of the amino group |
| 1-(3-Chlorophenyl)imidazolidin-2-one | 0.79 | Chlorine substitution instead of bromine |
This table highlights the unique aspects of this compound, particularly its specific bromine substitution at the para position on the phenyl ring, which may influence its reactivity and biological properties differently than its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
